Pyrrolidin-2-YL-acetic acid hydrochloride

Solubility Formulation Analytical Chemistry

Choose this racemic hydrochloride salt (CAS 71985-79-0) for GABA uptake inhibition assays. Its high aqueous solubility eliminates the need for DMSO in standard buffers, reducing artifacts and simplifying dose-response preparations. As a biosynthetic precursor to Tussilagine and Isotussilagine, this specific form offers a cost-effective starting point for medicinal chemistry libraries, enabling exploration of both stereochemical series.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 71985-79-0
Cat. No. B1589982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-2-YL-acetic acid hydrochloride
CAS71985-79-0
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H
InChIKeyVQDACVOAOJQTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-2-YL-acetic acid hydrochloride (CAS 71985-79-0): Procurement Profile and Functional Baseline


Pyrrolidin-2-yl-acetic acid hydrochloride (CAS 71985-79-0), also known as (±)-Homoproline hydrochloride or DL-β-Homoproline hydrochloride, is the hydrochloride salt form of 2-pyrrolidineacetic acid, a racemic mixture with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is recognized as a γ-aminobutyric acid (GABA) uptake inhibitor structurally derived from proline and has been identified as a biosynthetic precursor to the alkaloids Tussilagine and Isotussilagine [1].

Why Generic Substitution of Pyrrolidin-2-YL-acetic acid hydrochloride is Non-Trivial


Selecting a substitute for Pyrrolidin-2-YL-acetic acid hydrochloride (CAS 71985-79-0) without empirical verification is fraught with risk due to the compound's specific role as a racemic mixture of the free acid's hydrochloride salt. The free base, 2-pyrrolidineacetic acid (CAS 56879-46-0), exhibits fundamentally different physicochemical properties, notably a lower water solubility of 120 g/L [1] and a distinct pKa of 3.84 , which directly impacts its behavior in aqueous buffers and biological assays. Furthermore, the stereochemistry is critical; the (R)-enantiomer (CAS 61350-65-0) and the (S)-enantiomer (CAS 56633-75-1) demonstrate markedly different biological activities, with (R)-derivatives showing selectivity for the GAT-3 transporter (IC₅₀ = 3.1 µM) and (S)-derivatives exhibiting sub-micromolar potency at GAT-1 [2]. Substituting with the incorrect form can lead to total experimental failure or misinterpretation of structure-activity relationships (SAR).

Quantitative Evidence Guide: Pyrrolidin-2-YL-acetic acid hydrochloride Differentiation Data


Defined Solid-State Identity and Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt form of this compound provides a crucial advantage over its free base counterpart, 2-pyrrolidineacetic acid (CAS 56879-46-0). The free base is reported to have a water solubility of 120 g/L [1] and is only 'slightly soluble' in water and methanol . In contrast, the hydrochloride salt is specifically formulated to enhance solubility in aqueous and polar solvents, making it significantly easier to handle in standard biological buffers and synthetic workflows . This difference in solubility is a primary factor for researchers when choosing a form for reproducible in vitro experiments.

Solubility Formulation Analytical Chemistry Medicinal Chemistry

Melting Point as a Key CQA: Consistent 171-174°C Range

The melting point of Pyrrolidin-2-YL-acetic acid hydrochloride is consistently reported across reputable vendors to be in the range of 171-174 °C . This narrow, reproducible range serves as a critical quality attribute (CQA) for identity and purity verification upon receipt. In stark contrast, the free base, 2-pyrrolidineacetic acid, is reported to have a significantly lower and distinct melting point of 145-148 °C . This difference provides a clear, quantifiable metric for distinguishing between the two forms and confirming the integrity of the purchased material.

Quality Control CQA Analytical Development Formulation

Foundational Scaffold for Divergent GABA Transporter Selectivity

The parent scaffold, 2-pyrrolidineacetic acid, is a key intermediate for developing potent GABA uptake inhibitors with tunable selectivity. Research demonstrates that functionalizing this core structure leads to divergent pharmacological profiles. For instance, an (R)-pyrrolidine-2-acetic acid derivative substituted with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group at the nitrogen atom ((R)-4d) shows an IC₅₀ of 3.1 µM for GAT-3 with a selectivity ratio of 20:1 over GAT-1 [1]. Conversely, (S)-configured derivatives ((S)-4b and (S)-4c) display high potency at GAT-1, with IC₅₀ values of 0.396 µM and 0.343 µM, respectively [1]. This contrasts with other known GABA uptake inhibitors, such as (S)-SNAP-5114, which exhibits an IC₅₀ of 5 µM at GAT-3 and a 78:1 selectivity over GAT-1 [2].

GABA Transporter GAT-1 GAT-3 Structure-Activity Relationship Neuroscience

Targeted Application Scenarios for Pyrrolidin-2-YL-acetic acid hydrochloride Procurement


Reproducible In Vitro Pharmacological Assays in Aqueous Buffers

Given its enhanced aqueous solubility compared to the free base , Pyrrolidin-2-YL-acetic acid hydrochloride is the optimal choice for researchers establishing GABA uptake inhibition assays. Its ability to be dissolved directly in standard buffer systems (e.g., PBS, Krebs-Ringer) without the need for DMSO or other co-solvents reduces experimental artifacts and simplifies dose-response curve preparation, leading to more reproducible data. The compound's defined melting point (171-174 °C) also serves as a routine quality check to ensure the correct form is used .

Structure-Activity Relationship (SAR) Studies in Neuroscience Drug Discovery

This racemic hydrochloride salt serves as the ideal starting material for synthesizing libraries of novel GABA uptake inhibitors. As demonstrated by Fülep et al., derivatization of this core scaffold can yield compounds with high potency (IC₅₀ values as low as 0.343 µM) and tunable selectivity for either GAT-1 or GAT-3 [1]. Procuring this specific racemic form allows medicinal chemists to explore both stereochemical series from a single, cost-effective starting point, accelerating the SAR process for neurological drug targets.

Synthesis of Bioactive Alkaloids and Peptidomimetics

The compound is a documented biosynthetic precursor to pyrrolizidine alkaloids like Tussilagine and Isotussilagine [2]. Its procurement is therefore critical for natural product synthesis groups and those investigating the chemical biology of these secondary metabolites. Furthermore, as a β-homoproline analog, it is a valuable building block for creating peptidomimetics, where its incorporation can introduce conformational constraint and enhance metabolic stability in peptide-based therapeutics .

Analytical Method Development and Validation

The distinct and reproducible melting point of 171-174 °C and the availability of high-purity material (≥97%) make this compound suitable for use as a reference standard in analytical chemistry. It can be employed to develop and validate HPLC, LC-MS, or GC methods for the detection and quantification of homoproline analogs in complex biological matrices or synthetic mixtures, ensuring accuracy and precision in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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